Cas no 90347-75-4 (4(3H)-Quinazolinone,6-iodo-2-methyl-)

6-Iodo-2-methyl-4(3H)-quinazolinone is a halogenated quinazolinone derivative with a molecular formula of C₉H₇IN₂O. This compound features a quinazolinone core substituted with an iodine atom at the 6-position and a methyl group at the 2-position, enhancing its reactivity and utility in organic synthesis. The iodine moiety makes it a valuable intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic systems. Its structural features also suggest potential applications in medicinal chemistry, particularly as a scaffold for biologically active molecules. The compound exhibits moderate stability under standard conditions, facilitating handling and storage in synthetic workflows.
4(3H)-Quinazolinone,6-iodo-2-methyl- structure
90347-75-4 structure
Product Name:4(3H)-Quinazolinone,6-iodo-2-methyl-
CAS No:90347-75-4
MF:C9H7IN2O
MW:286.069154024124
CID:798271
PubChem ID:135402310
Update Time:2025-06-15

4(3H)-Quinazolinone,6-iodo-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Quinazolinone,6-iodo-2-methyl-
    • 6-IODO-2-METHYL-1H-QUINAZOLIN-4-ONE
    • DTXSID00347740
    • 6-iodo-2-methylquinazol-in-4-one
    • CBDivE_001586
    • 6-Iodo-2-methylquinazolin-4(3H)-one
    • 6-iodo-2-methyl-1,4-dihydroquinazolin-4-one
    • 90347-75-4
    • 6-IODO-2-METHYL-3H-QUINAZOLIN-4-ONE
    • 6-iodo-2-methyl-4 (3h) quinazolinone
    • FT-0760910
    • 6-Iodo-2-methyl-4(3H)-quinazolinone #
    • SCHEMBL6014173
    • 6-Iodo-2-methyl-4(3H)-quinazolinone
    • AKOS003218662
    • 6-Iodo-2-methylquinazolin-4(1H)-one
    • Inchi: 1S/C9H7IN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
    • InChI Key: CLIGMJNZKHULNR-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)C(NC(C)=N2)=O

Computed Properties

  • Exact Mass: 285.96031g/mol
  • Monoisotopic Mass: 285.96031g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 10
  • XLogP3: nothing
  • Topological Polar Surface Area: 41.5Ų

4(3H)-Quinazolinone,6-iodo-2-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4(3H)-Quinazolinone,6-iodo-2-methyl-

6-Iodo-2-Methyl-4(3H)-Quinazolinone (CAS No. 90347-75-4): A Comprehensive Overview

6-Iodo-2-methyl-4(3H)-quinazolinone (CAS No. 90347-75-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The quinazolinone scaffold is a well-known heterocyclic core that has been extensively studied for its diverse biological activities. The introduction of the iodo and methyl substituents at specific positions on the quinazolinone ring significantly enhances its pharmacological properties, making it a valuable candidate for drug discovery and development.

Recent studies have highlighted the importance of 6-iodo-2-methyl-4(3H)-quinazolinone in the context of anticancer research. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.

In addition to its anticancer properties, 6-iodo-2-methyl-4(3H)-quinazolinone has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that this compound can effectively modulate the activity of certain enzymes involved in neuroinflammation and oxidative stress, which are key factors in the pathogenesis of conditions like Alzheimer's disease and Parkinson's disease.

The synthesis of 6-iodo-2-methyl-4(3H)-quinazolinone typically involves a multi-step process that begins with the condensation of an appropriate amine and a carbonyl compound to form an intermediate, followed by cyclization to generate the quinazolinone core. The subsequent introduction of the iodo and methyl substituents can be achieved through various synthetic strategies, including halogenation and alkylation reactions.

The physicochemical properties of 6-iodo-2-methyl-4(3H)-quinazolinone are also noteworthy. It is a solid at room temperature with a molecular weight of 318.05 g/mol. The compound is moderately soluble in organic solvents such as DMSO and ethanol, which facilitates its use in biological assays and pharmaceutical formulations. Its stability under different conditions has been extensively studied, ensuring its reliability in both laboratory and industrial settings.

In terms of safety and toxicity, 6-iodo-2-methyl-4(3H)-quinazolinone has been evaluated in several preclinical studies. These studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further clinical development. However, as with any new chemical entity, thorough safety assessments are essential to ensure its safe use in humans.

The potential applications of 6-iodo-2-methyl-4(3H)-quinazolinone extend beyond its direct therapeutic uses. It serves as an important building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers at the National Institutes of Health have utilized this compound as a starting material to develop novel inhibitors of specific protein kinases involved in cancer progression.

In conclusion, 6-Iodo-2-methyl-4(3H)-quinazolinone (CAS No. 90347-75-4) represents a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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